molecular formula Cl3CuK B577284 potassium trichlorocuprate(1-) CAS No. 13877-25-3

potassium trichlorocuprate(1-)

Cat. No.: B577284
CAS No.: 13877-25-3
M. Wt: 209.00 g/mol
InChI Key: SZNHAWRQQIZIBK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Halocuprate Complexes

Halocuprate complexes are a class of compounds containing a copper atom bonded to one or more halide ions, forming an anionic complex. The term "cuprate" itself originates from the Latin word for copper, "cuprum," and is used to denote compounds where copper is part of an anion. wikipedia.org Within this family, potassium trichlorocuprate(1-) is of particular interest due to its role as a model system for studying magnetic interactions and structural arrangements. Anionic halocuprate(II) complexes, such as the one found in KCuCl₃, have demonstrated significantly higher catalytic activity in certain organic reactions compared to neutral copper(II) salts. acs.orgnih.gov This enhanced reactivity is attributed to the formation of catalytically active anionic halocuprate(II) species. acs.orgnih.govcapes.gov.br The study of these complexes is also crucial for understanding the electronic structures and high reactivity of active sites in copper-containing biopolymers. scispace.com

Historical Context of Copper(II) Halide Chemistry

The history of copper chemistry dates back thousands of years, with copper being one of the first metals utilized by humans. uwimona.edu.jmlibretexts.orgwikipedia.org The use of copper compounds, such as copper sulfate, also has ancient roots, being employed as mordants in dyeing processes by the ancient Egyptians. uwimona.edu.jm The systematic study of copper(II) halides, however, is a more modern endeavor. All four copper(II) halides (fluoride, chloride, bromide, and iodide) are known, although copper(II) iodide is unstable and readily decomposes. uwimona.edu.jmlibretexts.org The common and stable copper(II) halides, such as copper(II) chloride, form the basis for a rich and diverse coordination chemistry. uwimona.edu.jmlibretexts.org The investigation into the structures and properties of halocuprate complexes, including KCuCl₃, has been a continuous area of research, driven by the desire to understand their magnetic and catalytic behaviors. iastate.edu

Overview of Research Trajectories

Research concerning potassium trichlorocuprate(1-) and related halocuprates has followed several key trajectories. A significant area of focus has been the determination of its crystal structure. The anhydrous form of KCuCl₃ is known to have a monoclinic crystal structure. wikipedia.org Theoretical studies have also explored alternative cubic perovskite-like structures. wikipedia.orgmaterialsproject.org

Another major research avenue is the investigation of its magnetic properties. KCuCl₃ exhibits antiferromagnetic behavior at low temperatures. wikipedia.org The magnetic properties are intrinsically linked to the spatial arrangement of the copper ions within the crystal lattice. scispace.com

Furthermore, the catalytic applications of halocuprate complexes are an active area of investigation. Studies have shown that anionic halocuprate(II) complexes can act as highly effective catalysts in various organic reactions, such as the aminohydroxylation of olefins. acs.orgnih.govcapes.gov.br This has spurred research into designing new catalytic processes that leverage the enhanced reactivity of these copper complexes. nih.gov Spectroscopic studies, including infrared, Raman, and EPR spectroscopy, have also been instrumental in characterizing the bonding and electronic structure of these compounds. researchgate.netresearchgate.netdtic.milacs.org

Detailed Research Findings

Synthesis and Crystal Structure

Potassium trichlorocuprate(1-) can be synthesized by the evaporation of a solution containing equimolar amounts of potassium chloride (KCl) and copper(II) chloride (CuCl₂). wikipedia.org It can also be crystallized from a molten mixture of these salts or by evaporation from an ethanol (B145695) solution. wikipedia.org The anhydrous compound presents as garnet-red crystals. wikipedia.org

The crystal structure of anhydrous KCuCl₃, as found in the mineral sanguite, is monoclinic with the space group P2₁/c. wikipedia.org The structure is characterized by the presence of discrete, nearly planar [Cu₂Cl₆]²⁻ anions, where two copper atoms are bridged by two chlorine atoms. wikipedia.org These dimeric units are arranged in columns of distorted, edge-sharing CuCl₆ octahedra. wikipedia.org The potassium cations are situated between these columns, each coordinated to nine chlorine atoms. wikipedia.org

Table 1: Crystallographic Data for Anhydrous KCuCl₃ (Sanguite) wikipedia.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a4.0281 Å
b13.7906 Å
c8.7335 Å
β97.137°
Cell Volume (V)0.48138 nm³
Formulas per cell (Z)4
Calculated Density2.88 g/cm³
Measured Density2.86 g/cm³

A theoretical cubic perovskite structure for KCuCl₃ has also been proposed, belonging to the Pm-3m space group. wikipedia.orgmaterialsproject.org In this model, copper atoms occupy the corners of a cubic grid, a potassium atom is at the center, and chlorine atoms are at the midpoint of each edge. wikipedia.org

Table 2: Theoretical Cubic Crystal Structure Data for KCuCl₃ wikipedia.org

ParameterValue
Crystal SystemCubic
Space GroupPm-3m
a = b = c485.8 pm
Cell Volume (V)0.114684 nm³
Predicted Density3.03 g/cm³

Magnetic and Spectroscopic Properties

Potassium trichlorocuprate(1-) is known to be antiferromagnetic at temperatures below 30 K. wikipedia.org This magnetic behavior arises from the superexchange interactions between the copper(II) ions, which are mediated by the bridging chloride ligands. The study of the magnetic properties of KCuCl₃ and the isostructural TlCuCl₃ has revealed that KCuCl₃ behaves as a weakly coupled s = ½ dimer system. researchgate.net

The compound is also pleochroic, meaning it exhibits different colors when viewed from different angles. wikipedia.org This is due to the anisotropic absorption of light, with maximum absorption in the visible spectrum occurring when the electric vector of the light is parallel to the Cu-Cu vector of the dimer. wikipedia.org Spectroscopic studies are crucial for understanding the electronic transitions and the nature of the chemical bonds within the complex. researchgate.netresearchgate.netacs.org

Properties

CAS No.

13877-25-3

Molecular Formula

Cl3CuK

Molecular Weight

209.00 g/mol

IUPAC Name

potassium;trichlorocopper(1-)

InChI

InChI=1S/3ClH.Cu.K/h3*1H;;/q;;;+2;+1/p-3

InChI Key

SZNHAWRQQIZIBK-UHFFFAOYSA-K

SMILES

Cl[Cu-](Cl)Cl.[K+]

Canonical SMILES

Cl[Cu-](Cl)Cl.[K+]

Synonyms

potassium trichlorocuprate(1-)

Origin of Product

United States

Synthetic Methodologies for Potassium Trichlorocuprate 1

Solution-Based Crystallization Techniques

Solution-based methods are common for the preparation of KCuCl₃, involving the dissolution of precursors in a suitable solvent followed by crystallization.

Evaporation from Aqueous Potassium Chloride and Copper(II) Chloride Solutions

A straightforward and widely used method for synthesizing KCuCl₃ involves the evaporation of an aqueous solution containing equimolar amounts of potassium chloride (KCl) and copper(II) chloride (CuCl₂). wikipedia.org The process typically involves dissolving the salts in water and then allowing the solvent to evaporate slowly. This method can yield the dihydrate form, K₂CuCl₄·2H₂O, if the stoichiometry is not precisely controlled to a 1:1 molar ratio. youtube.com The formation of different chlorocuprate species in aqueous solution is dependent on the concentration of chloride ions.

Crystallization from Molten Mixtures of Potassium Chloride and Copper(II) Chloride

Potassium trichlorocuprate(II) can be crystallized from a molten mixture of potassium chloride and copper(II) chloride. wikipedia.org This high-temperature method relies on the phase diagram of the KCl-CuCl₂ system, which indicates the formation of the congruent melting compound KCuCl₃. scispace.comuio.no The phase diagram for the CuCl₂-LiCl-KCl system also confirms the existence of KCuCl₃ as a stable solid phase. scispace.com By controlling the composition of the melt to a 1:1 molar ratio of KCl to CuCl₂ and cooling it, crystals of KCuCl₃ can be obtained. uio.no This method is particularly useful for obtaining the anhydrous, garnet-red form of the compound. wikipedia.org

Table 1: Phase Equilibria Data for the KCl-CuCl₂ System

FeatureCompositionTemperature (°C)Reference
Congruent Melting Point of KCuCl₃50 mol% KCl~430 uio.no
Peritectic Point (Formation of KCuCl₃)40% CuCl₂ - 42% KCl (in LiCl-KCl system)305 scispace.com
Eutectic Point31% CuCl₂ - 53% KCl (in LiCl-KCl system)260 scispace.com

Note: Data is derived from studies on the KCl-CuCl₂ and related ternary systems.

Preparations from Alcoholic Solvent Systems

Alcoholic solvents, such as ethanol (B145695), can also be utilized for the synthesis of KCuCl₃. The evaporation of a solution of KCl and CuCl₂ in ethanol is a documented method for crystallizing the anhydrous compound. wikipedia.org The lower solubility of the inorganic salts in alcohols compared to water can facilitate crystallization. The use of alcoholic solutions can also help in avoiding the formation of hydrated species, directly yielding the anhydrous product.

Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative, often solvent-free, route to potassium trichlorocuprate(II).

Mechanochemical Activation via Ball Milling of Precursors

Mechanochemical synthesis, specifically through high-energy ball milling, has emerged as a viable and environmentally friendly method for producing various inorganic materials, including ternary halides. This technique involves the direct grinding of solid precursors, in this case, potassium chloride and copper(II) chloride. The mechanical energy supplied during milling induces chemical reactions by creating intimate contact between the reactants, increasing surface area, and generating localized high pressures and temperatures.

While specific research detailing the precise parameters for the mechanochemical synthesis of KCuCl₃ is not extensively available, the general principles of mechanochemistry suggest that factors such as milling time, frequency, and the ball-to-powder ratio are critical in determining the outcome of the reaction. nih.govrsc.org Studies on the mechanochemical synthesis of other ternary halides have demonstrated its effectiveness in producing the desired compounds directly from the solid reactants. researchgate.net This solvent-free approach is advantageous for its simplicity, reduced waste, and potential for scalability. researchgate.net

Table 2: General Parameters in Mechanochemical Synthesis

ParameterDescriptionPotential Impact on Synthesis
Milling Time The duration for which the reactants are milled.Affects the completeness of the reaction and the crystallinity of the product.
Milling Frequency The speed at which the milling jars oscillate or rotate.Influences the energy input and the rate of reaction.
Ball-to-Powder Ratio The mass ratio of the milling balls to the reactant powder.Impacts the efficiency of energy transfer and the grinding process.
Milling Atmosphere The gas present in the milling jar (e.g., air, inert gas).Can prevent unwanted side reactions such as oxidation or hydrolysis.

Control of Stoichiometry and Anionic Species Formation

The synthesis of potassium trichlorocuprate(1-) requires careful control over the stoichiometry to ensure the formation of the desired [CuCl₃]⁻ anionic species. In solution, copper(II) ions can form a series of chlorocuprate complexes, including [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)₃]⁻, and [CuCl₄(H₂O)₂]²⁻, depending on the chloride ion concentration.

The formation of the trichlorocuprate anion is favored at specific chloride concentrations. In aqueous solutions, the [CuCl₃]⁻ species can exist, but high concentrations of chloride will push the equilibrium towards the formation of the tetrachlorocuprate anion, [CuCl₄]²⁻. researchgate.net Conversely, in solutions with low chloride concentrations, aquated copper(II) ions or lower chloro-complexes will predominate.

In non-aqueous solvents like ethanol, the equilibrium can be shifted to favor the formation of [CuCl₃]⁻ due to the different solvation properties compared to water. The use of a strict 1:1 molar ratio of KCl to CuCl₂ is crucial in all synthetic methods to promote the formation of KCuCl₃ over other possible products like K₂CuCl₄. wikipedia.org The phase diagram of the KCl-CuCl₂ system provides a clear guide for melt-based synthesis, showing that the KCuCl₃ compound forms specifically at a 50 mol% KCl concentration. uio.no

The presence of different chlorocuprate species can often be identified by changes in the color of the solution, which can range from blue (hydrated Cu²⁺) to green and yellow-brown as the number of coordinated chloride ions increases.

Crystallographic and Structural Investigations of Potassium Trichlorocuprate 1

Anionic Structural Diversity: Monomeric vs. Dimeric Forms

The chemical compound potassium trichlorocuprate(1-), with the formula KCuCl₃, exhibits interesting structural features, particularly in its anionic components. While the empirical formula might suggest a simple monomeric anion, the reality is more complex, with the compound existing as a dimer in the solid state. wikipedia.org

Elucidation of the [CuCl₃]⁻ Anion

The trichlorocuprate(II) anion, [CuCl₃]⁻, is a known entity in coordination chemistry. wikipedia.org However, in the context of KCuCl₃, this monomeric form is not the primary structural unit in the crystalline solid. Instead, these units dimerize to form a more stable configuration. wikipedia.orgscispace.com Theoretical considerations and the presence of similar discrete anions in other compounds suggest that the [CuCl₃]⁻ ion would likely adopt a trigonal planar geometry. wikipedia.org

Characterization of the Discrete [Cu₂Cl₆]²⁻ Dimeric Anion

In its anhydrous form, found in the mineral sanguite, potassium trichlorocuprate(1-) contains discrete, nearly planar dimeric anions, [Cu₂Cl₆]²⁻. wikipedia.orgresearchgate.net This dimeric structure is composed of two copper atoms connected by two bridging chlorine atoms. wikipedia.org Each copper(II) ion is coordinated to four chlorine atoms in a slightly distorted square planar geometry. researchgate.netresearchgate.net These dimeric units are a characteristic feature of the crystal structure. scispace.comresearchgate.net

The [Cu₂Cl₆]²⁻ dimer is characterized by two copper atoms linked by two bridging chlorine atoms. wikipedia.org This arrangement results in a central Cu₂Cl₂ ring. The geometry around each copper atom is a distorted square-planar configuration, with two bridging and two terminal chlorine atoms. scispace.comresearchgate.net The Cu-Cl bond lengths for the bridging chlorides are typically longer than those for the terminal chlorides. For instance, in related structures, bridging Cu-Cl distances can be around 2.325 Å, while terminal distances are shorter, around 2.181 Å. scispace.com The bridging Cu-Cl-Cu angles are a key feature of this geometry. scispace.com

The [Cu₂Cl₆]²⁻ anion is described as being almost planar. wikipedia.orgresearchgate.net However, distortions from perfect planarity can occur. scispace.comacs.org These distortions can manifest in two primary ways: as a "twisted" or "screwed" structure, or as a "folded" structure. scispace.com The degree of distortion in the planar dimeric anions can be influenced by factors such as the nature of the counter-ion and the presence of hydrogen bonding. scispace.com In the case of KCuCl₃, the dimer is nearly planar, but slight distortions from an ideal D₂h symmetry are observed. wikipedia.orgresearchgate.net This distortion is a consequence of the d⁹ electronic configuration of Cu(II), which is subject to the Jahn-Teller effect. scispace.com

Bridging Ligand Geometries within the Dimer

Crystalline Architectures

The arrangement of the potassium cations and the dimeric [Cu₂Cl₆]²⁻ anions in the solid state gives rise to a specific crystalline architecture.

Monoclinic Crystal System Characterization (Space Group P2₁/c)

The anhydrous form of potassium trichlorocuprate(1-), also known as the mineral sanguite, crystallizes in the monoclinic crystal system. wikipedia.orgresearchgate.net The specific space group is P2₁/c. wikipedia.orgresearchgate.netucl.ac.uk This space group is one of the most common for monoclinic crystals. ucl.ac.uk The lattice parameters for KCuCl₃ have been determined by single-crystal X-ray diffraction. wikipedia.orgresearchgate.net

The unit cell contains four formula units (Z=4) of KCuCl₃. wikipedia.orgresearchgate.net The potassium cations are situated between columns of the [Cu₂Cl₆]²⁻ anions. wikipedia.org Each potassium ion is surrounded by nine chlorine atoms. wikipedia.org

Below is a table summarizing the crystallographic data for KCuCl₃:

Parameter Value Reference
Crystal SystemMonoclinic wikipedia.orgresearchgate.net
Space GroupP2₁/c wikipedia.orgresearchgate.net
a4.0281(2) Å researchgate.net
b13.7906(5) Å researchgate.net
c8.7335(4) Å researchgate.net
β97.137(4)° researchgate.net
Cell Volume (V)481.38(3) ų researchgate.net
Formulas per cell (Z)4 wikipedia.org
Calculated Density2.88 g/cm³ wikipedia.org
Measured Density2.86 g/cm³ wikipedia.org
Lattice Parameters and Unit Cell Features

The unit cell is the basic repeating unit of a crystal lattice. For KCuCl₃, the lattice parameters, which define the size and shape of the unit cell, have been determined through X-ray diffraction. The anhydrous mineral form, sanguite, possesses a monoclinic crystal structure with the space group P2₁/c. wikipedia.org The measured lattice parameters are a = 4.0281 Å, b = 13.7906 Å, c = 8.7335 Å, and β = 97.137°. wikipedia.orgrruff.info The unit cell volume is 481.38 ų, and there are four formula units per cell (Z=4). wikipedia.orgrruff.info The measured density of 2.86 g/cm³ is in close agreement with the calculated density of 2.88 g/cm³. wikipedia.org

Table 1: Lattice Parameters of Monoclinic KCuCl₃ (Sanguite)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 4.0281 Å wikipedia.orgrruff.info
b 13.7906 Å wikipedia.org
c 8.7335 Å wikipedia.orgrruff.info
β 97.137° wikipedia.org
Cell Volume (V) 481.38 ų wikipedia.orgrruff.info
Formula Units (Z) 4 wikipedia.orgrruff.info
Arrangement of Anionic Columns and Potassium Cations

The structure of KCuCl₃ is characterized by the presence of discrete, nearly planar [Cu₂Cl₆]²⁻ anions. wikipedia.org In these anions, two copper atoms are connected by two bridging chlorine atoms. wikipedia.org These anions are organized into columns composed of distorted, edge-sharing CuCl₆ octahedra, which form double chains running parallel to the a-axis. wikipedia.org These anionic columns are situated at the edges and the center of the unit cell's projection onto the bc plane. wikipedia.org The potassium (K⁺) cations are positioned in the spaces between these columns. wikipedia.org

Coordination Environment of Potassium Cations within the Lattice

Within the crystal lattice, each potassium cation is surrounded by nine chlorine atoms, resulting in a nine-coordinate environment. wikipedia.org In a different interpretation based on a monoclinic P2₁/c space group, the potassium ion is described as being in a 5-coordinate geometry, bonded to five chloride ions with K-Cl bond distances ranging from 3.04 to 3.19 Å. materialsproject.org This highlights the complexity and potential for different interpretations of the coordination environment depending on the specific structural model and analytical method used.

Theoretical Cubic Crystal System Predictions (Space Group Pm-3m)

In addition to the experimentally determined monoclinic structure, theoretical calculations have proposed an alternative cubic crystal system for KCuCl₃. wikipedia.org This theoretical structure belongs to the Pm-3m space group (No. 221). wikipedia.orgmaterialsproject.org In this model, the copper atoms are positioned at the corners of a cubic grid, a potassium atom resides at the center of each cube, and a chlorine atom is located at the midpoint of each edge. wikipedia.org The predicted lattice parameters for this cubic structure are a = b = c = 485.8 pm, with a unit cell volume of 0.114684 nm³. wikipedia.org The predicted density for this theoretical cubic phase is 3.03 g/cm³. wikipedia.org

Table 2: Theoretical Cubic KCuCl₃ Lattice Parameters

Parameter Value
Crystal System Cubic
Space Group Pm-3m wikipedia.orgmaterialsproject.org
a=b=c 485.8 pm wikipedia.org
Cell Volume (V) 0.114684 nm³ wikipedia.org
Predicted Density 3.03 g/cm³ wikipedia.org

Perovskite-Type Structures (ABX₃ Analogs)

Potassium trichlorocuprate(1-) is considered a member of the halide perovskite family, which has the general formula ABX₃. wikipedia.orghuggingface.co In this formula, 'A' represents a monovalent cation, 'B' is a divalent cation, and 'X' is a halide anion. wikipedia.org The ideal perovskite structure is cubic, with the 'B' cation in a six-fold coordination, surrounded by an octahedron of 'X' anions, and the 'A' cation in a 12-fold cuboctahedral coordination. wikipedia.org

Influence of Ionic Radii on Crystal Formation

The formation and stability of a particular crystal structure are significantly influenced by the relative sizes of the constituent ions. unacademy.com The ionic radius is a measure of an ion's size in a crystal lattice. wikipedia.org Cations are generally smaller than their parent atoms, while anions are larger. unacademy.comsparkl.me In perovskite structures, the relative sizes of the A, B, and X ions determine the stability and symmetry of the resulting crystal. researchgate.net For the ideal cubic perovskite structure to form, the ionic radii must fall within a specific range, often described by a tolerance factor. researchgate.net Deviations from this ideal size ratio can lead to distorted, lower-symmetry structures, such as the monoclinic form observed for KCuCl₃. wikipedia.orgaps.org

Corner-Sharing BX₆ Octahedra Networks

A defining feature of the perovskite structure is the network of corner-sharing BX₆ octahedra. researchgate.nettuiasi.roresearchgate.net In the case of KCuCl₃, these would be CuCl₆ octahedra. In the theoretical cubic perovskite model of KCuCl₃, the Cu²⁺ ion is bonded to six equivalent Cl⁻ atoms, forming CuCl₆ octahedra. materialsproject.org These octahedra share corners with six other equivalent CuCl₆ octahedra, creating a three-dimensional framework. materialsproject.orgosti.gov The potassium ions then occupy the 12-coordinate sites within this framework. materialsproject.orgwikipedia.org This corner-sharing arrangement is a key characteristic that underpins many of the unique properties of perovskite materials. ncku.edu.tw

Supramolecular Assembly and Intermolecular Interactions

The influence of the counter-cation on the crystal structure of chlorocuprates is profound, a feature that can be elegantly exploited by using large, complex cations such as potassium ions sequestered by crown ethers. These macrocyclic ligands encapsulate the metal cation, forming a large, well-defined cationic complex that significantly alters the crystal packing dynamics compared to the simple, unsolvated K⁺ ion.

A prime example is the structure of [(C₁₄H₂₀O₅)₂K]₂[Cu₂Cl₆], where benzo-15-crown-5 (B77314) is used to complex the potassium cation. researchgate.net In this compound, the potassium ion is "sandwiched" between two crown ether molecules, forming a large complex cation, [(benzo-15-crown-5)₂K]⁺. The crystal structure is triclinic and consists of these bulky sandwich-like cations and the dinuclear [Cu₂Cl₆]²⁻ anions. researchgate.net The encapsulation of the potassium ion prevents its direct, strong ionic interaction with the chloride ligands in the manner seen in anhydrous KCuCl₃. Instead, the packing is governed by the shape and surface interactions of these large supramolecular ions. The flexibility of the crown ether is restricted by the coordinative bonds of its oxygen atoms to the central potassium cation, leading to a specific, often bowl-shaped, arrangement of the complex. mdpi.com This modification of the secondary coordination sphere of the cation can induce significant changes in the electronic and structural properties of the entire assembly. nih.gov

The use of crown ethers or other large organic cations demonstrates a key strategy in crystal engineering: by modifying the size, shape, and charge distribution of the counter-ion, the resulting solid-state architecture can be systematically controlled. mdpi.comscirp.org

Table 1: Crystallographic Data for Potassium Trichlorocuprate(II) and its Crown Ether Complex
ParameterKCuCl₃ wikipedia.org[(C₁₄H₂₀O₅)₂K]₂[Cu₂Cl₆] researchgate.net
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cNot specified in abstract
Anion[Cu₂Cl₆]²⁻ (planar dimer)[Cu₂Cl₆]²⁻ (dimer)
CationK⁺[(benzo-15-crown-5)₂K]⁺ (sandwich complex)
Key Structural FeatureStacked [Cu₂Cl₆]²⁻ double chains with interstitial K⁺ ions. arxiv.orgAssembly of large, discrete complex cations and [Cu₂Cl₆]²⁻ anions. researchgate.net

While the structure of anhydrous KCuCl₃ is dominated by ionic forces, the introduction of proton-donating species, either as part of the cation or as co-crystallized solvent molecules, gives rise to extensive hydrogen bonding networks that become critical to the supramolecular assembly. scirp.org These non-covalent interactions, such as N–H···Cl, C–H···Cl, and O–H···O hydrogen bonds, play a prominent role in the organization and stabilization of the crystal structures of many hydrated or organic-cation-containing chlorocuprates. scirp.orgdntb.gov.uaresearchgate.netnih.gov

For instance, in hydrated analogs like potassium tetrachlorocuprate(II) dihydrate (K₂CuCl₄·2H₂O), the water molecules are integral to the structure, forming hydrogen bonds that link the components into a stable, three-dimensional array. cdnsciencepub.commdpi.com The interactions between the water ligands and the anions are a defining feature of the crystal cohesion. mdpi.com

Table 2: Common Intermolecular Interactions in Chlorocuprate Crystal Structures
Interaction TypeDescriptionTypical Bond Distances / FeaturesExample Compound Context
Ionic InteractionElectrostatic attraction between K⁺ and [Cu₂Cl₆]²⁻.Each K⁺ is coordinated by nine Cl⁻ atoms. wikipedia.orgAnhydrous KCuCl₃ wikipedia.orgaip.org
N–H···Cl Hydrogen BondInteraction between a protonated nitrogen atom (from an organic cation) and a chloride ligand.N···Cl distances typically range from 3.1 Å to 3.4 Å. scirp.orgnih.govSalts with organic cations like (C₇H₁₁N₂)₂CuCl₄ scirp.org or (C₆H₁₆N₂)₂[CuCl₄] nih.gov
C–H···Cl Hydrogen BondWeaker hydrogen bond between a carbon atom of the organic cation and a chloride ligand.C···Cl distances typically range from 3.5 Å to 3.8 Å. nih.govCommon in chlorocuprates with organic cations. scirp.orgresearchgate.net
π–π StackingAttractive, noncovalent interaction between aromatic rings of adjacent organic cations.Centroid-centroid distances are typically < 3.8 Å. scirp.orgObserved in salts with aromatic cations like 4-dimethylaminopyridinium. scirp.org
O–H···O/O–H···Cl Hydrogen BondInteractions involving water of hydration.Crucial for linking structural units in hydrated crystals. cdnsciencepub.commdpi.comK₂CuCl₄·2H₂O cdnsciencepub.com

Electronic Structure and Spectroscopic Characterization

Electronic Structure Analysis

Theoretical and experimental studies have elucidated the arrangement and character of the electronic energy levels in potassium trichlorocuprate(1-).

The electronic structure of KCuCl₃ has been the subject of ab initio studies to understand its properties as a quantum spin system. researchgate.net In solid-state physics, the valence band represents the highest range of electron energies where electrons are typically present at absolute zero. wikipedia.org Analysis of the electronic density of states and band structure for KCuCl₃ provides insight into the contributions of the constituent atoms to the valence band. researchgate.net

First-principles analysis indicates that the electronic properties are largely determined by the Cu₂Cl₆²⁻ dimeric units. researchgate.netresearchgate.net The valence band is primarily composed of orbitals from the copper and chlorine atoms. Specifically, these bands arise from the mixing of the filled Cl 3p orbitals with the partially filled Cu 3d orbitals. This orbital mixing is fundamental to the bonding within the Cu₂Cl₆²⁻ dimer and dictates the electronic and magnetic properties of the compound. The potassium ion, K⁺, is considered to be ionically bonded and does not contribute significantly to the valence band structure near the Fermi level. researchgate.net

Charge transfer spectra involve the transition of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa. bnmu.ac.innumberanalytics.com In potassium trichlorocuprate(1-), the observed intense color is characteristic of LMCT transitions. These transitions occur from the filled 3p orbitals of the chloride ligands to the vacant or partially filled 3d orbitals of the Cu(II) ion.

These electronic transitions are a key feature in the spectra of chlorocuprates. researchgate.net The energy and intensity of these LMCT bands are sensitive to the coordination geometry of the copper ion and the covalency of the Cu-Cl bonds. numberanalytics.comresearchgate.net For instance, distortions in the geometry of the chlorocuprate complex can lead to changes in the overlap between the metal and ligand orbitals, which in turn affects the probability of the charge transfer transition. researchgate.net

Valence Band Contributions

Electron Paramagnetic Resonance (EPR) Studies

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. mlsu.ac.in It provides detailed information on the electronic environment, symmetry of the metal site, and the nature of the metal-ligand bonds. libretexts.org

The crystal structure of KCuCl₃ consists of discrete, planar Cu₂Cl₆²⁻ dimers. researchgate.net Within these dimers, each copper(II) ion is in a specific coordination environment. EPR studies on KCuCl₃ have been instrumental in probing the local symmetry of these Cu(II) sites. The g-values obtained from EPR spectra are anisotropic, meaning they depend on the orientation of the complex in the magnetic field, which is characteristic of the low symmetry of the Cu(II) site. researchgate.net

The observed quasi-axial nature of the g-tensor in KCuCl₃ has been attributed to an antiferro-distortive ordering of the coordination polyhedra around the copper ions. researchgate.net This indicates a distorted coordination geometry for the Cu(II) centers. The Dzyaloshinskii–Moriya (DM) interaction, an antisymmetric exchange interaction that can arise in systems with low crystal symmetry, is also relevant and can be studied by ESR, as it influences the selection rules and resonance fields. jps.jp

EPR g-values for Related Copper Chloride Complexes
Compoundg-value(s)Symmetry/Structural FeatureReference
KCuCl₃Quasi-axialAntiferro-distortive ordering of Cu₂Cl₆²⁻ octahedra researchgate.net
CsCuCl₃g = 2.10 (for H//c)Helical spin structure kobe-u.ac.jp

Hyperfine structure in EPR spectra arises from the interaction between the unpaired electron's magnetic moment and the magnetic moment of a nearby nucleus (hyperfine coupling). libretexts.orgwikipedia.org For a Cu(II) ion, the copper nucleus has a nuclear spin I = 3/2, which is expected to split the EPR signal into 2I+1 = 4 lines of equal intensity. mlsu.ac.in

However, in polycrystalline EPR spectra of KCuCl₃, these hyperfine lines are typically not resolved. researchgate.net The observed EPR spectrum often consists of a single broad line. This lack of resolution is attributed to a combination of factors, including dipolar interactions between the coupled Cu(II) ions in the dimer and the exchange interactions. researchgate.net The linewidth's dependence on temperature and orientation provides evidence for these unresolved hyperfine and dipolar interactions. researchgate.net Specialized techniques, such as low-frequency EPR, can sometimes be employed to resolve hyperfine structure that is otherwise hidden by line-broadening effects. nih.gov

EPR spectroscopy, in conjunction with other techniques like X-ray Absorption Spectroscopy (XAS), can provide quantitative insights into the covalent character of metal-ligand bonds. researchgate.net The parameters derived from the EPR spectrum, namely the g-values and the hyperfine coupling constants (A-values), are related to the molecular orbital coefficients that describe the distribution of the unpaired electron between the metal and the ligands.

Spin-Hamiltonian Parameter Evaluation

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for probing the magnetic properties of paramagnetic species like the Cu(II) ion in KCuCl₃. High-frequency, high-field EPR studies on KCuCl₃, which has a singlet ground state with an excitation gap, have allowed for the determination of its spin-Hamiltonian parameters. These parameters describe the energy levels of the electron spin in a magnetic field.

In a study of KCuCl₃ and the related compound TlCuCl₃, ESR measurements up to 762 GHz and magnetic fields up to 30 T were conducted at low temperatures. The experiments observed transitions from the singlet ground state to excited triplet states. These measurements enabled the extraction of key spin-Hamiltonian parameters that characterize the magnetic anisotropy and interactions within the compound.

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the bonding and structure of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of KCuCl₃ reveals characteristic vibrational modes associated with the copper-chlorine (Cu-Cl) bonds. In the natural mineral form of KCuCl₃, sanguite, the FTIR spectrum shows a prominent absorption band with a maximum at 547 cm⁻¹, which is attributed to Cu²⁺–Cl stretching vibrations. Bands observed at frequencies below 300 cm⁻¹ are assigned to lattice modes, which involve K–Cl stretching and Cu²⁺–Cl bending vibrations.

A comparative study of various copper(II) chloride compounds provides further context for these assignments. The vibrational spectra of these compounds are sensitive to the coordination geometry around the copper(II) ion.

Table 1: FTIR Vibrational Frequencies for KCuCl₃ and Related Compounds

CompoundVibrational ModeWavenumber (cm⁻¹)Reference
KCuCl₃ (sanguite)Cu²⁺–Cl stretching547
KCuCl₃ (sanguite)Lattice modes (K–Cl stretch, Cu²⁺–Cl bend)< 300

Raman Spectroscopy of Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to FTIR and provides information on Raman-active vibrational modes. For a vibrational mode to be Raman active, a change in the molecule's polarizability must occur during the vibration.

Studies on chlorocuprates(II) have shown that the symmetric stretching Cu–Cl modes are typically found in the 247–288 cm⁻¹ range. In KCuCl₃, which features a double-spin-chain structure of Cu-Cu binuclear units, Raman scattering has been used to study the longitudinal magnetic excitations under pressure. The Raman spectra of KCuCl₃ are sensitive to the complex structural arrangement of the [Cu₂Cl₆]²⁻ anions, which consist of distorted edge-sharing CuCl₆ octahedra.

Table 2: Characteristic Raman Shifts for Chlorocuprate(II) Complexes

Complex TypeVibrational ModeGeneral Wavenumber Range (cm⁻¹)Reference
Chlorocuprates(II)Symmetric Cu–Cl stretch (equatorial)247–288

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local atomic environment of a specific element within a compound. It is divided into two main regions: XANES and EXAFS.

X-ray Absorption Near-Edge Spectroscopy (XANES) for Oxidation State Probing

X-ray Absorption Near-Edge Spectroscopy (XANES) focuses on the region near an absorption edge. The energy and shape of the edge provide information about the oxidation state and coordination geometry of the absorbing atom. For copper compounds, the position of the K-edge shifts to higher energy as the oxidation state increases from Cu(0) to Cu(I) and Cu(II).

In a study of a CuCl₂-KCl/γ-Al₂O₃ catalyst used for ethylene (B1197577) oxychlorination, XANES was employed to analyze the chemical composition of the copper species. Over time, the catalyst showed deactivation, which was correlated with a decrease in the amount of CuCl₂ and a corresponding increase in KCuCl₃. This was determined by linear-combination fitting of the experimental XANES spectra using reference spectra of known copper compounds, including KCuCl₃. The analysis confirmed that the copper in KCuCl₃ exists in the +2 oxidation state, consistent with other Cu(II) compounds. The pre-edge features in Cu(II) spectra, which are typically weak for centrosymmetric coordination environments, can also offer clues about the local geometry.

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum consists of oscillations that appear at energies above the absorption edge. Analysis of these oscillations can determine the types of neighboring atoms, their distances from the absorbing atom, and their coordination numbers with high precision.

For copper(II) complexes, EXAFS is particularly useful for characterizing the local coordination environment, which is often distorted due to the Jahn-Teller effect. In chlorocuprate(II) systems, EXAFS can precisely measure the Cu-Cl bond lengths. The technique is sensitive enough to distinguish between different coordination geometries, such as tetrahedral, square-planar, or octahedral environments. For instance, EXAFS studies on various copper(II) solvates have successfully characterized the Jahn-Teller distorted-octahedral geometry, identifying distinct equatorial and axial bond lengths. While a specific, detailed EXAFS analysis focused solely on KCuCl₃ is not extensively reported in the provided context, the methodology applied to other copper-chloride systems would be directly applicable to determine the precise Cu-Cl bond distances and coordination numbers within the [Cu₂Cl₆]²⁻ dimeric units of the KCuCl₃ structure.

Reactivity and Mechanistic Studies

Catalytic Applications in Chemical Synthesis

Potassium trichlorocuprate(1-), with the chemical formula K[CuCl₃], is a coordination complex recognized for its catalytic activity in various chemical transformations. lookchem.com This salt, consisting of a potassium cation and a trichlorocuprate(1-) anion, serves as a versatile tool in both organic and inorganic synthesis. lookchem.com

Rate Enhancement in Chemical Reactions

A primary function of potassium trichlorocuprate(1-) in a laboratory setting is to act as a catalyst, accelerating the rate of specific chemical reactions. lookchem.com By facilitating these transformations, the compound can improve the efficiency of synthetic processes and often mitigate the need for severe reaction conditions. lookchem.com

Applications in Organic Synthesis

In the realm of organic synthesis, potassium trichlorocuprate(1-) is employed as a reagent to aid in the creation of desired organic molecules through a variety of reaction pathways. lookchem.comlookchem.com Its utility extends to its role as a precursor for the synthesis of other copper-containing compounds, thereby broadening its applicability in chemical production. lookchem.com For instance, it has been utilized in the synthesis of N-aryl tetrahydroisoquinolines, where it catalyzes the oxidation step to form key iminium ion intermediates. acs.org Mechanistic studies, including Hammett plot analysis, have indicated that the reaction likely proceeds through an initial electron transfer from the amine to the Cu(II) center. acs.org

Ligand Exchange Phenomena

The reactivity of copper complexes is significantly influenced by ligand exchange processes, where ligands in the coordination sphere of the central copper ion are substituted by other molecules or ions.

Substitution of Chloride Ligands in Coordination Sphere

The chloride ligands in chlorocuprate complexes can be replaced by other ligands. This substitution is a fundamental aspect of their chemistry, influencing the stability and reactivity of the resulting complexes. chemguide.co.uk For example, in aqueous solutions, water molecules can readily displace chloride ions from the coordination sphere of copper(II). savemyexams.comchemguide.co.uk The addition of concentrated hydrochloric acid to an aqueous solution of copper(II) ions leads to the formation of tetrachlorocuprate(II) ions, a reaction that is reversible upon the addition of water. chemguide.co.ukchemguide.co.uk

The stability of the resulting complex is a driving force for ligand exchange. savemyexams.com Complexes with multidentate ligands, such as EDTA, are generally more stable than those with monodentate ligands like chloride, a phenomenon known as the chelate effect. libretexts.org This increased stability is largely due to a favorable entropy change upon substitution. libretexts.org

Influence of Ligand Size and Electronic Properties on Exchange

The size and electronic characteristics of incoming ligands play a crucial role in ligand exchange reactions. savemyexams.com When ligands of significantly different sizes are involved, a change in the coordination number and geometry of the complex can occur. savemyexams.com For instance, the substitution of six water ligands in the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, by four larger chloride ions results in the formation of the tetrahedral tetrachlorocuprate(II) ion, [CuCl₄]²⁻. chemguide.co.uksavemyexams.com

Reactions with Organic Species

The reactivity of chlorocuprate complexes, including potassium trichlorocuprate(1-), with organic molecules is a significant area of study, particularly in the context of catalytic processes and organic synthesis. lookchem.comresearchgate.net These complexes are known to participate in various transformations, acting as reagents or catalysts to facilitate specific reaction pathways. lookchem.com

Oxidation of Alkyl Radicals

Copper(II) complexes are effective oxidants for a range of alkyl radicals. sciencemadness.org The interaction between copper chlorides and alkyl radicals is a critical step in single-electron transfer reactions and contributes to the high selectivity observed in many copper-catalyzed radical processes. researchgate.net The oxidation of these radicals by Cu(II) can proceed through different mechanisms, and the specific pathway is influenced by factors such as the structure of the radical and the nature of the copper complex itself. sciencemadness.org

The oxidation of alkyl radicals by chlorocuprate(II) complexes can occur via two primary competitive mechanisms: atom transfer and electron transfer.

Atom Transfer: This mechanism involves the transfer of a chlorine atom from the chlorocuprate complex to the alkyl radical. This process is characterized as a homolytic transition state with minimal polar character. researchgate.net For instance, the facile oxidation of alkyl radicals by various copper(II) halides often involves the transfer of the ligand from the copper(II) oxidant to the alkyl radical. researchgate.net

Electron Transfer: In this pathway, an electron is transferred from the alkyl radical to the copper(II) center, generating a carbocation and a reduced copper(I) species. sciencemadness.org The rate of oxidation via electron transfer has been observed to correlate with the ionization potentials of the radicals in the gas phase. sciencemadness.org Studies on the oxidation of chlorohydrocarbons by copper(I) chloride complexes suggest that the chain initiation step occurs through an electron-transfer mechanism, where the rate is dependent on the electron affinity of the chlorohydrocarbon. researchgate.net

MechanismDescriptionKey Characteristics
Atom Transfer A ligand (e.g., chlorine) is transferred from the copper complex to the alkyl radical.Involves a homolytic transition state; minimal polar character. researchgate.net
Electron Transfer An electron is transferred from the alkyl radical to the Cu(II) center.Forms a carbocation and a Cu(I) species; rate can correlate with radical ionization potential. sciencemadness.org

The nuclearity of the chlorocuprate anion—whether it is mononuclear or dinuclear—plays a dramatic role in its reactivity and the dominant reaction mechanism. researchgate.net In the solid state and in certain solutions, potassium trichlorocuprate(II) exists as a dimeric anion, [Cu₂Cl₆]²⁻. wikipedia.org

Quantum-chemical calculations and experimental studies have revealed significant differences in the reactivity of mononuclear complexes like tetrachlorocuprate(II), [CuCl₄]²⁻, compared to dinuclear species like hexachlorodicuprate(II), [Cu₂Cl₆]²⁻. researchgate.net

Mononuclear Anions ([CuCl₄]²⁻): These complexes react with alkyl radicals, such as the methyl radical, through a barrierless process. researchgate.net They are found to be several times more catalytically active than their dinuclear counterparts. Spectroscopic studies show that [CuCl₄]²⁻ ions are reduced rapidly under conditions of C-Cl bond metathesis. researchgate.net

Dinuclear Anions ([Cu₂Cl₆]²⁻): The reaction of alkyl radicals with dinuclear chlorocuprates proceeds via an atom transfer mechanism that involves surmounting an activation barrier. researchgate.net This contrasts with the barrierless reaction observed with mononuclear species. Furthermore, with dinuclear complexes, an alternative pathway involving the spontaneous formation of chloroorganocuprates can occur, which may act as dormant species in the radical reaction cycle. researchgate.net Dinuclear chlorocuprates are relatively stable under conditions where mononuclear species are rapidly reduced. researchgate.net

This difference in reactivity highlights the structural sensitivity of these copper-catalyzed reactions.

Anion TypePrimary Reaction Pathway with Alkyl RadicalsActivation EnergyCatalytic Activity
Mononuclear ([CuCl₄]²⁻) Partition of the complexBarrierless researchgate.netHigh (several times more active than dinuclear) researchgate.net
Dinuclear ([Cu₂Cl₆]²⁻) Atom Transfer researchgate.netActivation barrier present researchgate.netLower researchgate.net
Atom Transfer vs. Electron Transfer Mechanisms

Precursor Chemistry for Copper-Containing Compounds

Beyond its direct role in organic reactions, potassium trichlorocuprate(1-) serves as a valuable precursor for the synthesis of other copper-containing compounds. lookchem.com Its utility in this area expands its application in various chemical processes and materials science. lookchem.com By acting as a starting material, it provides a convenient source of a specific copper-chloride stoichiometry for building more complex structures or materials with desired properties. lookchem.com

Magnetic Properties and Phenomena

Antiferromagnetic Interactions

KCuCl₃ is characterized by its antiferromagnetic interactions, which become prominent at low temperatures. wikipedia.org The crystal structure consists of double chains of CuCl₃, where Cu²⁺ ions form dimers. researchgate.net These dimers are the primary source of the compound's magnetic behavior, with strong antiferromagnetic coupling within each dimer and weaker interactions between dimers. kyoto-u.ac.jp This arrangement leads to a non-magnetic singlet ground state at low temperatures, separated from the first excited triplet state by a spin gap. researchgate.net

Temperature Dependence of Magnetic Susceptibility

The magnetic susceptibility of KCuCl₃ exhibits a broad peak at a specific temperature, which is a hallmark of low-dimensional antiferromagnetic systems. researchgate.net As the temperature decreases, the susceptibility increases, reaches a maximum, and then rapidly decreases towards zero as the system enters its singlet ground state. researchgate.net This behavior is a direct consequence of the energy gap between the singlet ground and triplet excited states. arxiv.orgworldscientific.comresearchgate.net

Studies have shown that the magnetic susceptibility is influenced by external pressure. As pressure increases, the intradimer interaction decreases, while the sum of interdimer interactions increases. researchgate.net This leads to a reduction in the spin gap. aip.org

Pressure (kbar)Tmax (K)
0~30
3.8Lowered
8.2Further Lowered

The table above shows the qualitative effect of pressure on the temperature of maximum susceptibility (Tmax), which is directly related to the intradimer exchange interaction. As pressure increases, Tmax decreases, indicating a weakening of the intradimer antiferromagnetic coupling. researchgate.net

Intradimer Spin-Exchange Constants

The magnetic properties of KCuCl₃ are primarily governed by the intradimer spin-exchange interaction (J). kyoto-u.ac.jp This constant represents the strength of the antiferromagnetic coupling between the two Cu²⁺ spins within a dimer. Inelastic neutron scattering experiments have been crucial in determining the values of these exchange constants. kyoto-u.ac.jparxiv.org The dominant interaction is the antiferromagnetic intradimer exchange. kyoto-u.ac.jp

InteractionValue (meV)Value (K)
Intradimer (J)~4.34~50.1
Interdimer (J')Significantly smaller-

This table presents typical values for the intradimer spin-exchange constant in KCuCl₃, as determined from experimental data and theoretical models. The interdimer interactions are considerably weaker. Note that different studies may report slightly varying values based on the experimental techniques and theoretical models used. kyoto-u.ac.jpresearchgate.net

Spin Gap Analysis

A key feature of the magnetic excitation spectrum of KCuCl₃ is the presence of a spin gap (Δ), which is the energy required to excite a dimer from its singlet ground state to the lowest triplet state. researchgate.netarxiv.orgworldscientific.comresearchgate.net This gap is a direct manifestation of the strong intradimer antiferromagnetic coupling. researchgate.net

Dependence on Chemical Substitution (e.g., Ammonium (B1175870) Analogs)

The magnetic properties, including the spin gap, can be tuned by chemical substitution. A notable example is the comparison with its isostructural counterpart, ammonium trichlorocuprate(1-) (NH₄CuCl₃). researchgate.netaps.org While KCuCl₃ has a distinct spin gap, NH₄CuCl₃ exhibits a gapless magnetic ground state at zero field. jps.jp

In mixed systems of (NH₄)ₓK₁₋ₓCuCl₃, the spin gap is highly sensitive to the concentration of the ammonium ion (x). aps.org Generally, the spin gap decreases as the concentration of NH₄⁺ increases. aps.org This tunability allows for a systematic study of the transition from a gapped to a gapless quantum spin system.

CompoundSpin Gap (Δ/kB) (K)
KCuCl₃ (x=0.0)~31-35
(NH₄)₀.₃K₀.₇CuCl₃Decreased
(NH₄)₀.₆K₀.₄CuCl₃Further Decreased
(NH₄)₀.₉K₀.₁CuCl₃Significantly Decreased
NH₄CuCl₃ (x=1.0)0 (Gapless)

This table illustrates the trend of the spin gap in the mixed system (NH₄)ₓK₁₋ₓCuCl₃. The spin gap systematically closes as potassium is replaced by ammonium. researchgate.netaps.orgjps.jp

Theoretical Modeling of Spin Gaps (e.g., Bleaney-Bowers, Ising Chain, Mean-Field Model)

Various theoretical models have been employed to analyze and understand the magnetic behavior and spin gap in KCuCl₃ and its analogs.

Bleaney-Bowers Model: This model is often used as a starting point for describing isolated spin dimers. It successfully explains the temperature dependence of the magnetic susceptibility, particularly the peak and the subsequent drop at low temperatures, which is characteristic of a spin gap system. aps.org

Double Spin Chain and Ladder Models: Given the crystal structure, models based on double spin chains or spin ladders with strong rung (intradimer) interactions have been particularly successful. arxiv.orgworldscientific.comresearchgate.netcapes.gov.br These models, sometimes solved using techniques like the thermodynamic Bethe ansatz, provide good agreement with experimental data for magnetic susceptibility and critical fields. arxiv.orgworldscientific.comresearchgate.net

Magnetization Studies in Applied Magnetic Fields

Applying an external magnetic field to KCuCl₃ leads to fascinating phenomena related to its spin gap. At low temperatures, the magnetization remains very small until the applied field is strong enough to close the spin gap. researchgate.net This critical field is known as the gap field (Hg). researchgate.net

Above this critical field, the system enters a magnetically ordered state. researchgate.net High-field magnetization measurements have been performed up to 60 Tesla to probe the full magnetization curve, including the saturation region. researchgate.net The magnetization curve provides valuable information about the exchange parameters and the nature of the field-induced magnetic ordering. researchgate.net The phase boundary for this field-induced ordering has been shown to follow a power law, consistent with the picture of magnon Bose-Einstein condensation. researchgate.net

ParameterValue (Tesla)
Gap Field (Hg or Hc1)~22.6
Saturation Field (Hc2)~51.3

This table provides the experimentally determined and theoretically predicted critical magnetic fields for KCuCl₃ at low temperatures. Hg (or Hc1) is the field required to close the spin gap, and Hc2 is the field at which the magnetization saturates. researchgate.netarxiv.orgworldscientific.comresearchgate.net

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules in condensed phases. wikipedia.org It has been widely applied to study KCuCl₃, providing insights that are often difficult to obtain through experimental means alone. DFT calculations for this material are typically performed for a static crystal, representing the ground state at 0 K, though these results can be extended to model properties at finite temperatures. stackexchange.com

DFT calculations are crucial for determining the stable crystal structures of KCuCl₃ by optimizing the geometry to minimize the total energy. These calculations have identified two primary polymorphs for KCuCl₃: a monoclinic and a cubic phase.

The naturally occurring mineral form, sanguite, possesses a monoclinic crystal structure with the space group P2₁/c. wikipedia.org This structure is characterized by the presence of discrete, nearly planar dimeric anions, [Cu₂Cl₆]²⁻, where two copper atoms are connected by two bridging chlorine atoms. wikipedia.orgresearchgate.net These dimers are arranged in columns of distorted, edge-sharing CuCl₆ octahedra. wikipedia.org DFT calculations using the Generalized Gradient Approximation (GGA) have been employed to optimize this monoclinic structure. materialsproject.org

A theoretical cubic perovskite structure has also been analyzed using DFT. wikipedia.orgmaterialsproject.org In this higher-symmetry phase (space group Pm-3m), K⁺ ions are bonded to twelve Cl⁻ atoms, forming cuboctahedra, while Cu²⁺ is bonded to six Cl⁻ atoms in an octahedral coordination. materialsproject.org

Table 1: Comparison of DFT-Optimized Crystal Structures for KCuCl₃

PropertyMonoclinic (P2₁/c) materialsproject.orgCubic (Pm-3m) materialsproject.org
Space Group P2₁/c (14)Pm-3m (221)
Lattice Constant a 14.372 Å4.858 Å
Lattice Constant b 4.758 Å4.858 Å
Lattice Constant c 9.831 Å4.858 Å
Cu-Cl Bond Length Varies2.40 Å
K-Cl Bond Length Varies3.39 Å

The electronic properties of KCuCl₃ are of significant interest, particularly the nature of its ground state and energy gaps. DFT calculations indicate that the material has a metallic or near-metallic character, with one study reporting a calculated band gap of 0.0 eV and a direct gap of 0.004 eV. It is important to note that semi-local DFT methods tend to underestimate band gaps. materialsproject.org

Beyond the electronic band gap, KCuCl₃ is characterized by a spin excitation gap in its magnetic spectrum. Its ground state is a spin singlet, a consequence of strong antiferromagnetic interactions within the copper dimers. u-tokyo.ac.jp This results in a magnetic energy gap, which has been theoretically estimated to be approximately 31-35 K. u-tokyo.ac.jpworldscientific.com This magnetic gap is a distinct feature from the electronic band gap and is fundamental to understanding the material's low-temperature magnetic behavior.

Phonon calculations are used to study the vibrational modes of a crystal lattice, which are essential for determining thermodynamic properties and dynamical stability. kyoto-u.ac.jpresearchgate.net These calculations can be performed using first-principles methods like Density Functional Perturbation Theory (DFPT) or the finite displacement method. kyoto-u.ac.jpcam.ac.uk

For KCuCl₃, specific phonon calculation studies are not widely reported in the literature. However, such calculations would be a standard approach to:

Assess Dynamical Stability: The calculation of phonon dispersion curves across the Brillouin zone would confirm whether the optimized crystal structures (monoclinic and cubic) are dynamically stable. Imaginary frequencies in the phonon spectrum would indicate a structural instability.

Simulate Spectroscopic Properties: DFPT can be used to compute the frequencies and intensities of infrared and Raman active modes at the Γ-point (q=0), allowing for direct comparison with experimental vibrational spectroscopy. cam.ac.uk

Determine Thermodynamic Properties: The phonon density of states (DOS) can be calculated and used to derive thermodynamic quantities such as the vibrational free energy, entropy, and specific heat capacity as a function of temperature. aps.org

The standard methodology involves calculating the forces on atoms for a series of small, systematic displacements from their equilibrium positions to construct the dynamical matrix, from which the phonon frequencies are obtained. kyoto-u.ac.jp

KCuCl₃ is a model system for studying quantum magnetism in coupled spin-dimers. u-tokyo.ac.jp The primary magnetic interaction is a strong antiferromagnetic (AFM) exchange coupling between the S=1/2 Cu²⁺ ions within each [Cu₂Cl₆]²⁻ dimer. u-tokyo.ac.jp This strong intradimer interaction is responsible for the formation of the spin-singlet ground state. u-tokyo.ac.jp

In addition to the intradimer coupling, there are weaker interdimer exchange interactions that create a three-dimensionally coupled network. u-tokyo.ac.jp The magnitude of these interdimer interactions has been estimated to be between 5% and 20% of the intradimer interaction. researchgate.net

DFT is a powerful tool for predicting these magnetic exchange coupling constants (J). researchgate.net The methodology typically involves:

Calculating the total energies for different spin configurations of the magnetic ions (e.g., a ferromagnetic state and a broken-symmetry antiferromagnetic state).

Mapping these DFT-calculated energies onto a model Hamiltonian, such as the Heisenberg model.

Extracting the exchange coupling constants from this mapping.

Studies on related halo-bridged dinuclear copper(II) compounds have shown that coupling constants calculated with this DFT approach are in excellent agreement with experimental data, validating the predictive power of the method. researchgate.net

Table 2: Summary of Magnetic Interactions in KCuCl₃

Interaction TypeDescriptionRelative StrengthComputational Approach
Intradimer Exchange Strong antiferromagnetic coupling between Cu²⁺ ions within a [Cu₂Cl₆]²⁻ dimer. u-tokyo.ac.jpStrongBroken-Symmetry DFT calculations. researchgate.net
Interdimer Exchange Weaker coupling between neighboring dimers, leading to 3D network behavior. u-tokyo.ac.jpresearchgate.netWeak (5-20% of intradimer)Analysis of magnetic susceptibility, DFT calculations. researchgate.netresearchgate.net

Phonon Calculations

Ab Initio Studies of Solution Behavior

Detailed ab initio computational studies on the behavior of potassium trichlorocuprate(1-) in solution are not extensively documented. Such studies would typically employ ab initio molecular dynamics (AIMD), where the forces on the atoms are calculated "on the fly" using a quantum mechanical method like DFT.

Theoretically, an AIMD simulation could provide significant insights into the solvation process of KCuCl₃. By simulating the compound in a solvent box (e.g., with water molecules), one could observe:

The dissociation of the crystal lattice into K⁺ cations and [CuCl₃]⁻ anions.

The formation and dynamics of the solvation shells around these ions.

The coordination geometry of the solvated [CuCl₃]⁻ anion and any potential ligand exchange reactions with solvent molecules.

The electronic structure of the solvated species.

While this remains a prospective area of research, the methodology is well-established for studying the solution chemistry of various ionic compounds.

Molecular Dynamics Simulations for Dynamic Properties

While ab initio methods are computationally expensive, classical molecular dynamics (MD) simulations offer a means to study the dynamic properties of materials over longer timescales and larger system sizes. No specific classical MD simulation studies of KCuCl₃ have been prominently reported.

A classical MD simulation of solid-state KCuCl₃ would require the development of a force field—a set of parameters and potential functions that describe the interactions between the K⁺, Cu²⁺, and Cl⁻ ions. This force field could be derived by fitting to experimental data or, more rigorously, from a series of DFT calculations of the potential energy surface.

Once a reliable force field is established, MD simulations could be used to investigate various dynamic properties, including:

Ion Mobility and Diffusion: To understand the mechanisms of ionic conductivity at different temperatures.

Thermal Expansion: By simulating the system at various temperatures and monitoring the change in lattice parameters.

Phase Transitions: To study the atomistic mechanisms of structural phase transitions, such as the monoclinic-to-cubic transition, by observing the collective movements of atoms.

Conformational Dynamics: To explore the flexibility and vibrational motions of the [Cu₂Cl₆]²⁻ dimers. nih.gov

Advanced Applications in Materials Science

Perovskite Materials Research

Potassium trichlorocuprate(1-) is classified as a halide perovskite, a family of materials with the general chemical formula ABX₃. wikipedia.org In this structure, 'A' and 'B' are cations and 'X' is a halide anion. Perovskite materials are at the forefront of materials research due to their diverse and tunable properties, leading to potential applications in solar cells, semiconductors, and various optoelectronic devices. ufc.brperovskite-info.comperovskite-info.com KCuCl₃ theoretically adopts a cubic perovskite structure with the space group Pm-3m. wikipedia.orgmaterialsproject.org This structure consists of a framework of corner-sharing CuCl₆ octahedra, with potassium ions occupying the cuboctahedral cavities within the lattice. ufc.brmaterialsproject.org

Research has also explored the creation of composite materials, such as a nanocomposite formed by combining KCuCl₃ with polyaniline (PANI). This particular composite has been investigated for its potential as an electrode material in supercapacitors, demonstrating the utility of KCuCl₃ in developing new functional materials. dntb.gov.uarsc.org

The investigation of materials under extreme conditions, such as high pressure and low temperature, is crucial for understanding their fundamental physical properties and establishing structure-property relationships. ufc.br These studies can induce structural phase transitions and reveal novel phenomena.

While extensive high-pressure data on KCuCl₃ is specific, studies on analogous halide perovskites like CsCuCl₃ provide significant insights. For instance, under high pressure, CsCuCl₃ undergoes a first-order structural phase transition from a hexagonal (P6₅22) to a monoclinic (C2) crystal system at a critical pressure of 3.69 GPa. ufc.brresearchgate.net This transformation is driven by the reorganization of the internal copper-halide octahedra. ufc.br For KCuCl₃ itself, research has utilized Raman scattering under hydrostatic pressures to examine its longitudinal magnetic excitations and has noted the potential for pressure-induced quantum phase transitions. wikipedia.orgaip.org

The anhydrous natural mineral form of KCuCl₃, known as sanguite, possesses a monoclinic crystal structure (space group P2₁/c), differing from the ideal cubic perovskite structure. wikipedia.org This highlights the sensitivity of the crystal structure to formation conditions. Theoretical calculations support the existence of both the monoclinic and a cubic form. wikipedia.org The response of the Jahn-Teller distortion, common in copper(II) complexes, to pressure is a key area of investigation in related compounds, as it can significantly alter the material's properties. researchgate.net

Table 1: Crystallographic Data for KCuCl₃ and a Related Perovskite.
CompoundForm/ConditionCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
KCuCl₃TheoreticalCubicPm-3ma = 4.80 materialsproject.org
KCuCl₃ (sanguite)Anhydrous MineralMonoclinicP2₁/ca = 4.0281, b = 13.7906, c = 8.7335, β = 97.137 wikipedia.org
CsCuCl₃Low PressureHexagonalP6₅22- ufc.brresearchgate.net
CsCuCl₃High Pressure (>3.69 GPa)MonoclinicC2- ufc.brresearchgate.net

The field of optoelectronics relies on materials that can interact with light, and metal halide perovskites are considered highly promising candidates. ufc.brfrontiersin.org The potential of a material for optoelectronic applications is fundamentally linked to its electronic band structure, particularly its band gap.

Theoretical calculations for the cubic phase of KCuCl₃ predict a band gap of 0.00 eV, which is characteristic of a metal. materialsproject.org While this metallic nature would preclude its use in applications requiring a semiconductor, such as photovoltaics, the broader category of optoelectronics also includes materials for sensors and other devices where conductivity is paramount. perovskite-info.com Furthermore, copper-based halide perovskites, in general, are investigated for their stability and potential luminescent properties. researchgate.net Density Functional Theory (DFT) studies on various inorganic halide perovskites continue to explore their electronic and optical properties for advanced optoelectronic applications. dntb.gov.ua

Table 2: Calculated Electronic Properties of KCuCl₃.
PropertyCalculated ValueReference
Band Gap0.00 eV materialsproject.org
Direct Gap0.004 eV
Magnetic OrderingFerromagnetic (Predicted) materialsproject.org

Structural-Property Relationships under Extreme Conditions

Development of Novel Copper-Based Materials

Potassium trichlorocuprate(1-) serves as a fundamental building block and reference compound in the synthesis and characterization of new, more complex copper-based materials. Its well-defined structure and properties provide a benchmark for comparison. For instance, the copper-chlorine bond distances in KCuCl₃ are often compared with those in newly synthesized copper(II) coordination complexes to understand the bonding environment. mdpi.com

The compound is also an important component in the formulation of catalysts. In the industrial process of ethylene (B1197577) oxychlorination, a catalyst of copper(II) chloride and potassium chloride on an alumina (B75360) support is used, where the formation of KCuCl₃ salt on the catalyst surface is a key feature. ntnu.norsc.org The presence of KCuCl₃ influences the catalyst's performance and stability. ntnu.no

Furthermore, the trichlorocuprate(1-) anion, [CuCl₃]⁻, has been incorporated into novel molecular structures, such as hybrid surfactants. The synthesis of materials like cationic hexadecyl pyridinium (B92312) trichloro cuprate (B13416276) demonstrates that this copper-chloride moiety can be integrated into functional molecular assemblies, paving the way for new materials with tailored properties. researchgate.netresearchgate.net

Current Challenges and Future Research Perspectives

Unresolved Questions in Structural Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study for any compound, as different polymorphs can exhibit distinct physical and chemical properties. wikipedia.org In the case of KCuCl₃, while its common crystal structure is known, the full extent of its polymorphic behavior is yet to be completely understood. wikipedia.orgresearchgate.net

Future research should focus on a systematic exploration of the conditions that may lead to the formation of new polymorphic forms. This includes investigating the influence of temperature, pressure, and crystallization solvent on the resulting crystal structure. nih.gov High-pressure studies, in particular, could reveal novel phases with unique electronic and magnetic properties. researchgate.net A comprehensive understanding of the thermodynamic relationships between different polymorphs is also crucial for controlling the synthesis of a desired form.

Further Elucidation of Reaction Mechanisms in Complex Environments

Potassium trichlorocuprate(1-) is utilized as a reagent and catalyst in various chemical reactions. lookchem.com However, the detailed mechanisms of these reactions, especially in complex environments, are not always fully elucidated. wikipedia.orgmonash.edu For instance, in reactions involving radical intermediates, the precise role of the chlorocuprate species and the nature of the transition states require further investigation. researchgate.net

Future studies should employ advanced kinetic analysis techniques, such as Reaction Progress Kinetic Analysis (RPKA), to gain deeper insights into the reaction pathways. wikipedia.org In-situ spectroscopic methods, coupled with computational modeling, can help identify and characterize transient intermediates and transition states. rsc.org Understanding how the solvent and other species in the reaction mixture influence the coordination environment of the copper center is key to unraveling these complex mechanisms.

Exploration of Novel Catalytic Transformations

The catalytic potential of potassium trichlorocuprate(1-) is an area ripe for further exploration. lookchem.com While it has been used in certain reactions, its application in a broader range of catalytic transformations remains largely untapped. mdpi.com There is significant opportunity to discover new catalytic activities for this compound, particularly in the realm of organic synthesis. lookchem.com

Future research should focus on screening KCuCl₃ as a catalyst in various types of organic reactions, such as cross-coupling reactions, C-H activation, and cycloadditions. mdpi.comnih.gov The development of new catalytic systems, potentially by modifying the KCuCl₃ with different ligands or supporting it on various materials, could lead to enhanced catalytic performance and selectivity. researchgate.net The discovery of novel catalytic transformations would significantly expand the utility of this compound. energy.gov

Advanced Computational Methodologies for Prediction of Properties

Computational chemistry has become an indispensable tool for predicting the properties of materials and understanding chemical phenomena at the molecular level. sumitomo-chem.co.jpnumberanalytics.comrwth-aachen.de For potassium trichlorocuprate(1-), while some computational studies have been performed, there is a need for more advanced and accurate theoretical investigations. researchgate.netmdpi.comnih.gov

Future research should leverage state-of-the-art computational methods, such as high-level ab initio calculations and density functional theory (DFT), to predict a wide range of properties with greater accuracy. sumitomo-chem.co.jpucl.ac.uk This includes the electronic band structure, magnetic properties, and vibrational spectra. researchgate.nettib.eu Furthermore, the development of reliable computational models for predicting the catalytic activity and selectivity of KCuCl₃ in different reaction environments would be highly valuable for catalyst design. monash.eduimperial.ac.uk

Integration into Multifunctional Material Systems

The integration of potassium trichlorocuprate(1-) into multifunctional material systems presents an exciting frontier for materials science research. lookchem.com By combining KCuCl₃ with other materials, it may be possible to create novel composites with synergistic properties and functionalities.

Q & A

Q. What are the recommended methods for synthesizing potassium trichlorocuprate(1-) and ensuring its purity?

Synthesis typically involves stoichiometric reactions between copper(II) chloride and potassium chloride in a controlled solvent system (e.g., aqueous HCl). Key steps include inert atmosphere handling to prevent oxidation, slow crystallization for purity, and post-synthesis characterization via X-ray diffraction (XRD) and elemental analysis. Thermogravimetric analysis (TGA) should confirm the absence of solvent residues. Document protocols meticulously, including molar ratios, temperature, and reaction time, to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of copper in potassium trichlorocuprate(1-)?

UV-Vis spectroscopy identifies d-d transitions, while electron paramagnetic resonance (EPR) reveals Cu(II) oxidation states. Infrared (IR) spectroscopy detects ligand vibrations (e.g., Cl–Cu bonds). Pair these with extended X-ray absorption fine structure (EXAFS) to resolve coordination geometry. Cross-validate results with computational models (e.g., density functional theory) for accuracy .

Q. How can researchers validate the stoichiometry of potassium trichlorocuprate(1-) during synthesis?

Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification (Cu, K, Cl). Complement this with energy-dispersive X-ray spectroscopy (EDX) and combustion analysis (C/H/N). Deviations from expected ratios warrant re-examination of reaction conditions or purification steps .

Q. What safety protocols are essential when handling potassium trichlorocuprate(1-)?

Follow general hazardous material guidelines: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical attention. Store in airtight, labeled containers away from reducing agents .

Advanced Research Questions

Q. How can structural transitions in potassium trichlorocuprate(1-) be analyzed using X-ray crystallography and neutron scattering?

Single-crystal XRD resolves room-temperature structures, while low-temperature neutron scattering detects hydrogen bonding or magnetic ordering changes. For phase transitions, collect data across a temperature gradient (e.g., 300 K to 10 K) and analyze lattice parameter shifts. Pair with magnetic susceptibility measurements to correlate structural and magnetic behavior .

Q. What computational approaches are suitable for modeling the magnetic exchange interactions in potassium trichlorocuprate(1-) based on its crystal structure?

Density functional theory (DFT) with Hubbard U corrections (DFT+U) models Cu(II) magnetic interactions. Use software like VASP or Quantum ESPRESSO to calculate exchange coupling constants (J). Validate against experimental magnetic susceptibility data and neutron scattering results. Focus on non-bonding Cl⋯Cl contacts, which may mediate interchain coupling .

Q. How should researchers handle contradictions in reported magnetic susceptibility data for potassium trichlorocuprate(1-)?

Re-evaluate sample purity (XRD, elemental analysis) and measurement conditions (e.g., field strength, temperature calibration). Cross-validate using SQUID magnetometry and EPR. Perform meta-analyses of published data to identify systematic errors. Transparently report all parameters (e.g., diamagnetic corrections) to enable reproducibility .

Q. What experimental strategies can isolate the contributions of non-bonding chloride-chloride contacts to the magnetic behavior of potassium trichlorocuprate(1-)?

Design isostructural analogs with halogen substitutions (e.g., Br⁻ for Cl⁻) and compare magnetic coupling. Use polarized neutron diffraction to map spin density distribution. Computational modeling of Cl⋯Cl distances and angles can quantify their impact on exchange pathways .

Q. How can in-situ spectroscopic methods monitor reaction intermediates during potassium trichlorocuprate(1-) synthesis?

Employ Raman spectroscopy with a flow cell to track ligand exchange dynamics. Pair with time-resolved X-ray absorption near-edge structure (XANES) to observe Cu oxidation state changes. Quench samples at intervals for ex-situ XRD analysis .

Q. What strategies optimize crystal growth for single-crystal diffraction studies of potassium trichlorocuprate(1-)?

Use slow evaporation or diffusion methods (e.g., layered ethanol/water). Seed crystals with microcrystals to enhance uniformity. Monitor growth via optical microscopy and adjust solvent polarity to minimize defects. For air-sensitive samples, employ Schlenk-line techniques .

Methodological Frameworks

How can the PICOT framework structure research questions on potassium trichlorocuprate(1-)’s catalytic properties?

Population (P): Reaction systems (e.g., organic substrates). Intervention (I): Catalytic activity of potassium trichlorocuprate(1-). Comparison (C): Alternative catalysts (e.g., CuCl₂). Outcome (O): Reaction yield/selectivity. Time (T): Reaction kinetics over 24 hours. This framework ensures hypothesis-driven experimental design .

Q. What systematic review practices apply to resolving contradictions in the literature on copper chlorocuprates?

Follow PRISMA guidelines: define inclusion/exclusion criteria, screen databases (SciFinder, Web of Science), and assess study quality (e.g., sample purity, methodology). Use forest plots to visualize data heterogeneity and meta-regression to identify confounding variables .

Q. How should researchers design experiments to balance scope and feasibility when studying potassium trichlorocuprate(1-)?

Use the FLOAT method:

  • F ocus on specific variables (e.g., Cl⁻ concentration).
  • L ink hypotheses to measurable outcomes (e.g., magnetic moment).
  • O ptimize resource allocation (prioritize XRD over niche techniques).
  • A ssess risks (e.g., air sensitivity).
  • T imeframe alignment (phase studies into manageable stages) .

Data Presentation and Reproducibility

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

Include detailed subsections: reagents (purity, suppliers), instrumentation (model numbers, settings), and step-by-step protocols (e.g., "dissolve 2.0 g CuCl₂ in 50 mL deionized H₂O under N₂"). Provide raw data in supplementary materials and adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental section rules) .

Q. How should researchers present conflicting magnetic data in publications?

Use comparative tables to highlight discrepancies (e.g., susceptibility values vs. temperature). Discuss potential sources (e.g., sample history, measurement techniques). Include error bars in figures and statistical analyses (e.g., t-tests) to quantify uncertainty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.